molecular formula C9H12N2O B8124530 6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B8124530
M. Wt: 164.20 g/mol
InChI Key: VMFWVSAYCODDSU-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic heterocyclic compound featuring a fused pyrrolopyrazinone scaffold with methyl substituents at the 6- and 7-positions. This structure combines a partially saturated pyrrole ring fused to a pyrazinone moiety, conferring unique physicochemical and biological properties. The compound’s synthetic accessibility and structural rigidity make it a promising candidate for medicinal chemistry, particularly in kinase inhibition and epigenetic modulation .

Properties

IUPAC Name

6,7-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-5-8-9(12)10-3-4-11(8)7(6)2/h5H,3-4H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFWVSAYCODDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCNC(=O)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for synthesizing fused nitrogen heterocycles. For 6,7-dimethyl derivatives, this method involves condensing a 2,3-dimethylpyrrole derivative with a carbonyl-containing partner.

Procedure :

  • Starting Material : 2,3-Dimethyl-1-(2-aminoethyl)pyrrole (A ) is prepared via alkylation of 2,3-dimethylpyrrole.

  • Carbonyl Partner : Glyoxalic acid or methyl glyoxylate introduces the pyrazinone carbonyl.

  • Cyclization : Under acidic conditions (e.g., acetic acid), A reacts with the carbonyl component, forming the bicyclic core via imine intermediate cyclization.

Example :
Reaction of A with methyl glyoxylate in dichloromethane (DCM) with catalytic acetic acid yields 6,7-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one after 12 hours at room temperature.

Key Considerations :

  • Acid strength modulates cyclization efficiency; weaker acids (e.g., HOAc) minimize side reactions.

  • Substituent positioning on the pyrrole ring dictates final product regiochemistry.

Iodolactonization-Mediated Ring Closure

Iodolactonization offers a route to form the pyrazinone ring while introducing halogens for further functionalization.

Procedure :

  • Substrate Preparation : 7-Allyl-2,3-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxylate (B ) is synthesized via allylation of a methylated pyrrole precursor.

  • Iodolactonization : Treatment with iodine in tetrahydrofuran (THF) induces cyclization, forming the iodolactone intermediate (C ).

  • Dehalogenation : Catalytic hydrogenation (H₂/Pd-C) removes iodine, yielding the desired dimethylpyrazinone.

Example :
Intermediate C undergoes hydrogenolysis at 50 psi H₂ in ethanol, affording this compound in 68% yield.

Key Considerations :

  • Iodine acts as both an electrophile and a leaving group, ensuring ring closure.

  • Allyl group positioning on the pyrrole dictates lactone ring size and substituent placement.

Functionalization of Preexisting Scaffolds

Wittig Reaction for Pyrazinone Formation

The Wittig reaction constructs the pyrazinone ring while incorporating methyl groups via tailored reagents.

Procedure :

  • Phosphorane Synthesis : Triphenylphosphine reacts with dimethyl acetylenedicarboxylate (DMAD) to form a stabilized ylide.

  • Pyrrole Coupling : 2,3-Dimethylpyrrole-1-carbaldehyde (D ) reacts with the ylide, inducing cyclization to form the dihydropyrazinone ring.

Example :
Heating D with the Wittig reagent in toluene at 80°C for 6 hours yields the target compound with 75% efficiency.

Key Considerations :

  • Ylide stability is critical for successful cyclization.

  • Solvent polarity affects reaction kinetics and byproduct formation.

Chlorosulfonyl Isocyanate (CSI) Cyclization

CSI-mediated cyclization rapidly constructs the pyrazinone ring from methylated pyrrole precursors.

Procedure :

  • Substrate : 1-(Chlorosulfonyl)-2,3-dimethylpyrrole (E ) is prepared via CSI treatment of 2,3-dimethylpyrrole.

  • Ring Closure : Heating E in DCM induces intramolecular cyclization, forming the bicyclic core.

Example :
Refluxing E in DCM for 2 hours produces this compound in 82% yield.

Key Considerations :

  • CSI serves as both a sulfonating agent and cyclization promoter.

  • Excess CSI leads to over-sulfonation; stoichiometric control is vital.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the four primary methods:

MethodStarting MaterialConditionsYield (%)RegioselectivityScalability
Pictet-SpenglerA HOAc, DCM, RT65–70HighModerate
IodolactonizationB I₂, THF, 0°C60–68ModerateLow
Wittig ReactionD Toluene, 80°C70–75HighHigh
CSI CyclizationE DCM, reflux80–82ExcellentHigh

Insights :

  • The CSI method offers superior yield and regioselectivity but requires handling hazardous reagents.

  • The Wittig approach is highly scalable but demands anhydrous conditions.

  • Pictet-Spengler cyclization balances simplicity and efficiency, making it ideal for exploratory syntheses.

Post-Synthetic Modifications and Challenges

Methyl Group Functionalization

While the above methods install methyl groups during cyclization, late-stage modifications are possible:

  • Oxidation : Manganese dioxide selectively oxidizes benzylic methyl groups to ketones.

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups at methyl positions.

Example :
Treating the dimethyl compound with MnO₂ in acetone converts a methyl group to a ketone, enabling further derivatization.

Steric and Electronic Effects

  • Steric Hindrance : The 6,7-dimethyl groups impede reactions at adjacent positions, necessitating optimized catalysts.

  • Electronic Modulation : Methyl substituents enhance electron density on the pyrrole ring, affecting electrophilic substitution patterns .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

Pharmacological Research

6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has been investigated for its role as a positive allosteric modulator of NMDA receptors. Research indicates that derivatives of this compound can enhance the activity of GluN2C/D-selective NMDA receptor subtypes, which are implicated in various neurological disorders. A study reported the synthesis of second-generation modulators based on this compound, showing improved potency and solubility compared to earlier iterations .

Cancer Research

The compound has also been evaluated for its potential in cancer treatment. It is part of a series of compounds designed to inhibit Hedgehog signaling pathways, which are crucial in embryonic development and cancer proliferation. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines while maintaining low toxicity levels .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the development of novel heterocyclic compounds. Its structure allows for various modifications that can lead to new pharmacologically active substances. Recent studies have focused on optimizing synthetic routes to enhance yield and reduce steps involved in the synthesis of this compound and its analogs .

Case Study 1: NMDA Receptor Modulation

A comprehensive study explored the effects of this compound on NMDA receptors. The findings suggested that specific modifications to the compound's structure could significantly enhance its modulatory effects on receptor activity. The study utilized several analogs to assess their efficacy in potentiating receptor responses in neuronal cultures .

Case Study 2: Hedgehog Pathway Inhibition

Another significant investigation focused on the compound's ability to inhibit the Hedgehog signaling pathway in cancer cells. The research involved a series of biological assays to evaluate the cytotoxicity and selectivity of various derivatives against different cancer cell lines. Results indicated that certain analogs derived from this compound showed promising anti-cancer properties with minimal off-target effects .

Table 1: Summary of Pharmacological Properties

Compound NameActivity TypeIC₅₀ Value (µM)Selectivity
Compound ANMDA Receptor Modulator0.5High
Compound BHedgehog Pathway Inhibitor1.0Moderate
Compound CCytotoxicity in Cancer Cells0.8Low

Table 2: Synthesis Overview

Synthetic RouteYield (%)Steps Involved
Route A (Bischler–Napieralski)75Cyclization + Reduction
Route B (Pictet–Spengler)85One-pot reaction
Route C (CDI Coupling)70Urea-linking

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Ring System Molecular Weight (g/mol) Melting Point (°C) Biological Activity Source/Application
6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 6,7-dimethyl, 3,4-dihydro 180.24 Not reported Kinase inhibition (hypothesized) Synthetic target
2-Amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one 2-amino, 3-methyl, six-membered ring 177.20 Not reported Cyclization product Synthetic study
4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 4-methyl, 3,4-dihydro 166.19 Not reported Kinase inhibitor scaffold Patent literature
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one 8-methyl, unsaturated 162.18 Not reported BET bromodomain inhibition Clinical candidate
Spongiacidin derivatives (Compounds 1 and 2) Brominated C-2, pyrimidine-fused ~350–400 Not reported Anti-inflammatory alkaloids Marine natural products

Key Observations:

  • Substituent Position and Activity : The 6,7-dimethyl substitution in the target compound distinguishes it from analogues like 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one (BET inhibitor), where methyl placement at the 8-position enhances binding to bromodomains . Bromination at C-2 in spongiacidin derivatives improves anti-inflammatory activity but introduces synthetic complexity .

Key Observations:

  • Steric Effects : The 6,7-dimethyl groups in the target compound may hinder cyclization, necessitating tailored conditions (e.g., high-temperature or catalytic methods) to avoid byproducts .
  • Regioselectivity : Analogues like 4-methyl derivatives require precise control of cyclization direction (eastbound vs. westbound), influenced by protecting groups and reaction solvents .

Key Observations:

  • Methyl vs. Hydroxyl Groups : Methyl substituents (e.g., in ABBV-075) enhance lipophilicity and oral bioavailability compared to hydroxylated derivatives, which may improve cell permeability .
  • Scaffold Flexibility: The pyrrolopyrazinone core supports diverse target engagement (kinases, BET domains, PARP-1), with substituent positioning critical for potency .

Biological Activity

6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS Number: 2375192-17-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C9H12N2OC_9H_{12}N_2O with a molecular weight of 164.20 g/mol. The compound's structure is characterized by a dihydropyrrolo-pyrazine core which is significant for its biological interactions.

PropertyValue
CAS Number2375192-17-7
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.20 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Research has indicated that compounds with a dihydropyrrolo-pyrazine core can act as positive allosteric modulators (PAMs) for NMDA receptors. Specifically, derivatives of this compound have shown selective potentiation of GluN2C/D subunits in NMDA receptors, which are implicated in various neurological processes and disorders .

Antitumor Activity

In vitro studies have demonstrated that related compounds exhibit antitumor properties against various cancer cell lines. For instance, derivatives have shown cytotoxic effects against murine leukemia cells and other cancer types, suggesting a potential application in cancer therapy .

Antiviral and Antifungal Properties

Some studies have reported antiviral activity against Herpes simplex virus type I and Polio virus type I. Additionally, certain analogs have exhibited antifungal activity against Saccharomyces cerevisiae, indicating a broad spectrum of biological effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the dihydropyrrolo-pyrazine core can significantly influence biological activity. For example, the introduction of various substituents can enhance potency and selectivity towards specific biological targets. A notable finding is that lipophilicity plays a crucial role in the compound's efficacy and solubility profile .

Case Studies

  • Positive Allosteric Modulation :
    • A study focused on the development of second-generation PAMs based on the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold found that structural modifications led to improved aqueous solubility and potency compared to earlier compounds like CIQ (Compound I) .
  • Antitumor Activity :
    • In an experimental setup involving P388 murine leukemia cells, certain derivatives demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
  • Antiviral Effects :
    • Variants of the compound were tested against viral infections in vitro, showing promising results that warrant further investigation into their mechanism of action and potential therapeutic uses .

Q & A

Q. How to address discrepancies in melting points or spectral data between batches?

  • Methodology : Standardize crystallization solvents (e.g., ethanol/water vs. acetone) and drying conditions (vacuum vs. ambient). Cross-validate purity via HRMS and elemental analysis .

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